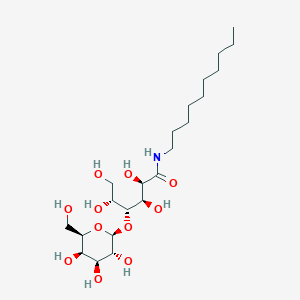

N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide

Vue d'ensemble

Description

Le lactobionamide de N-décylamine est un composé connu pour son application dans l'extraction des protéines membranaires. C'est un surfactant lactobionamide avec une queue hydrogénée, ce qui permet la purification des protéines membranaires avec une stabilité accrue. La formule moléculaire du lactobionamide de N-décylamine est C22H43NO11, et il a une masse moléculaire de 497,6 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le lactobionamide de N-décylamine est synthétisé par une série de réactions chimiques impliquant la combinaison de la décylamine et de l'acide lactobionique. La réaction implique généralement la formation d'une liaison amide entre le groupe amine de la décylamine et le groupe carboxyle de l'acide lactobionique. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un catalyseur pour faciliter la formation de la liaison.

Méthodes de production industrielle : Dans les milieux industriels, la production de lactobionamide de N-décylamine implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le lactobionamide de N-décylamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le lactobionamide de N-décylamine en ses formes réduites.

Substitution : Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de lactobionamide de N-décylamine .

4. Applications de la recherche scientifique

Le lactobionamide de N-décylamine a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme surfactant dans diverses réactions et processus chimiques.

Biologie : Utilisé dans l'extraction et la stabilisation des protéines membranaires, qui sont cruciales pour l'étude des fonctions cellulaires.

Médecine : Utilisé dans les systèmes d'administration de médicaments et comme composant dans les formulations pour des applications thérapeutiques.

Industrie : Appliqué dans la purification des protéines et autres biomolécules dans la biotechnologie industrielle

5. Mécanisme d'action

Le mécanisme d'action du lactobionamide de N-décylamine implique ses propriétés de surfactant, qui lui permettent d'interagir avec et de stabiliser les protéines membranaires. La queue hydrogénée du composé lui permet de s'intégrer dans la bicouche lipidique des membranes, tandis que la tête lactobionamide interagit avec la protéine, facilitant son extraction et sa stabilisation. Cette interaction aide à maintenir la structure et la fonction natives des protéines, les rendant appropriées pour des études et des applications ultérieures .

Composés similaires :

Lactobionamide de N-dodécylamine : Structure similaire mais avec une chaîne alkylique plus longue.

Lactobionamide de N-octylamine : Structure similaire mais avec une chaîne alkylique plus courte.

Lactobionamide de N-hexylamine : Une autre variante avec une chaîne alkylique encore plus courte.

Unicité : Le lactobionamide de N-décylamine est unique en raison de sa longueur de chaîne alkylique spécifique, qui offre un équilibre optimal entre les propriétés hydrophobes et hydrophiles. Cet équilibre améliore sa capacité à stabiliser les protéines membranaires par rapport à ses homologues à chaîne plus courte ou plus longue .

Applications De Recherche Scientifique

N-decylamine lactobionamide has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the extraction and stabilization of membrane proteins, which are crucial for studying cellular functions.

Medicine: Utilized in drug delivery systems and as a component in formulations for therapeutic applications.

Industry: Applied in the purification of proteins and other biomolecules in industrial biotechnology

Mécanisme D'action

The mechanism of action of N-decylamine lactobionamide involves its surfactant properties, which enable it to interact with and stabilize membrane proteins. The compound’s hydrogenated tail allows it to embed within the lipid bilayer of membranes, while the lactobionamide head interacts with the protein, facilitating its extraction and stabilization. This interaction helps maintain the native structure and function of the proteins, making them suitable for further study and application .

Comparaison Avec Des Composés Similaires

N-dodecylamine lactobionamide: Similar in structure but with a longer alkyl chain.

N-octylamine lactobionamide: Similar in structure but with a shorter alkyl chain.

N-hexylamine lactobionamide: Another variant with an even shorter alkyl chain.

Uniqueness: N-decylamine lactobionamide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its ability to stabilize membrane proteins compared to its shorter or longer chain counterparts .

Activité Biologique

N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide (NDGA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and inflammation. This article explores the biological activity of NDGA, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C_{12}H_{23}N_{1}O_{11}

Molecular Weight: 341.31 g/mol

IUPAC Name: this compound

The compound NDGA features a decyl chain attached to a galactopyranosyl moiety linked to a gluconamide, which contributes to its solubility and biological interactions.

1. Anti-Cancer Properties

NDGA has shown promising anti-cancer activities in various studies. It inhibits cancer cell proliferation and induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanisms through which NDGA exerts its effects include:

- Inhibition of Cell Proliferation: NDGA disrupts the cell cycle, leading to reduced proliferation rates.

- Induction of Apoptosis: It activates apoptotic pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Study: In a study on human breast cancer cells, NDGA treatment resulted in a significant decrease in cell viability (p < 0.01) compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells following NDGA exposure.

2. Anti-Inflammatory Effects

NDGA exhibits anti-inflammatory properties by modulating various inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action:

- Inhibition of NF-kB Pathway: NDGA prevents the activation of NF-kB, a key transcription factor involved in inflammation.

- Reduction of Oxidative Stress: It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress associated with inflammation.

Table 1: Summary of Biological Activities of NDGA

| Activity Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Anti-Cancer | Inhibits proliferation | Cell cycle arrest, apoptosis induction | |

| Anti-Inflammatory | Reduces cytokine levels | NF-kB inhibition, ROS scavenging |

Cellular Interaction Studies

Recent research indicates that NDGA interacts with specific cellular receptors, enhancing its bioavailability and efficacy. For instance, studies involving hepatocyte cultures demonstrated that NDGA promotes liver function and cellular viability when used in combination with galactose-carrying polymers.

Findings:

- Hepatocytes cultured on matrices containing NDGA exhibited enhanced albumin secretion and ammonia removal capabilities over extended periods.

- Immunofluorescence assays confirmed sustained expression of liver-specific genes (e.g., albumin, ASGPR) when hepatocytes were treated with NDGA-based substrates.

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-N-decyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO11/c1-2-3-4-5-6-7-8-9-10-23-21(32)18(30)17(29)20(13(26)11-24)34-22-19(31)16(28)15(27)14(12-25)33-22/h13-20,22,24-31H,2-12H2,1H3,(H,23,32)/t13-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKUBOCBWBYYHH-QBCBQYGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.